6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a small molecule that has been shown to inhibit the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” derivatives has been reported in the literature . These derivatives have potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .Molecular Structure Analysis
The molecular structure of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 .Chemical Reactions Analysis
The compound “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” has been shown to inhibit the function of replicating cells by binding to their DNA . This suggests that it may interact with cellular RNA polymerase II, thereby inhibiting the replication of certain viruses, such as the hepatitis B virus .Physical And Chemical Properties Analysis
The physical form of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid . It has a molecular weight of 148.16 . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for various applications. For instance, El-Nabi (2004) describes the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are important for the development of novel heterocyclic compounds (El-Nabi, 2004).
Cycloaddition Reactions : Nedolya et al. (2015) explored the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, demonstrating the versatility of these compounds in chemical reactions and their potential use in various applications (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Electrophilic Substitution Studies : Research by Katritzky et al. (1970) on the electrophilic substitution of heteroaromatic compounds, including derivatives of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, has provided insights into the chemical behavior of these compounds (Katritzky, Tarhan, & Suna Tarhan, 1970).
Chemical Properties and Applications
Analysis of Thermal and Optical Properties : El-Menyawy et al. (2019) investigated the thermal and optical properties of pyrazolo[4,3-b] pyridine derivatives, which is crucial for understanding their potential use in material science (El-Menyawy, Zedan, & Nawar, 2019).
Potential Anti-Inflammatory Applications : A study by Moloney (2001) on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, indicated its potential as an anti-inflammatory agent (Moloney, 2001).
Synthesis of 7-Azaindole Derivatives : Figueroa‐Pérez et al. (2006) reported on the synthesis of 7-azaindole derivatives using 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential pharmaceutical applications of these compounds (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Biological Activity and Potential Applications
Cytotoxicity Studies : Mendez et al. (2011) conducted cytotoxicity studies on azaindole‐substituted titanocenes, including 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights into their potential therapeutic applications (Mendez, Deally, O’Shea, & Tacke, 2011).
Insecticidal Activity : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives, including 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, against certain insects, indicating their potential use in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Safety And Hazards
The safety information for “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-8(12-2)11-9(7)10-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGDJBOMXXNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857196 | |
Record name | 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1071811-73-8 | |
Record name | 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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